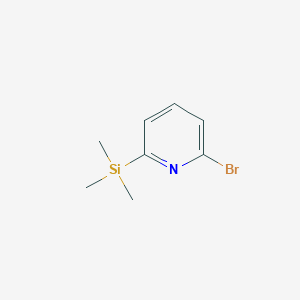

2-Brom-6-(Trimethylsilyl)pyridin

Übersicht

Beschreibung

2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .

Physical and Chemical Properties Analysis

2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .Wissenschaftliche Forschungsanwendungen

Synthese von stickstoffhaltigen Heterocyclen

2-Brom-6-(Trimethylsilyl)pyridin ist ein vielseitiger Baustein in der Synthese von stickstoffhaltigen Heterocyclen. Diese Verbindungen sind von entscheidender Bedeutung in der Pharmazie, Agrochemie und in der Farbstoffindustrie. Beispielsweise kann es zur Synthese von 6,6′-Dimethyl-2,2′-Bipyridin verwendet werden, das ein Ligand in der Koordinationschemie ist und Komplexe mit Metallen bilden kann, die in der Katalyse nützlich sind .

Herstellung von Pyridylmethanonen

Diese Chemikalie dient als Vorläufer für 6-Methyl-2-pyridyl-2-pyridylmethanon, eine Verbindung mit potenziellen Anwendungen in organischen Leuchtdioden (OLEDs) aufgrund ihrer elektronischen Eigenschaften. Pyridylmethanone sind auch Zwischenprodukte bei der Synthese komplexerer organischer Moleküle .

Entwicklung chiraler Liganden

Die Verbindung wird bei der Herstellung von N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexan (Cydiampy) verwendet, einem chiralen Liganden. Chirale Liganden sind für die asymmetrische Synthese unerlässlich, ein Verfahren zur Herstellung chiraler Moleküle, das zu Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen kann .

Organische Synthese

In der organischen Synthese wird this compound verwendet, um die Trimethylsilylgruppe in andere Moleküle einzuführen. Diese Silylgruppe ist eine Schutzgruppe, die in Gegenwart anderer funktioneller Gruppen selektiv entfernt werden kann, was komplexe Syntheserouten erleichtert .

Materialwissenschaft

Forscher verwenden diese Verbindung in der Materialwissenschaft, um die Oberflächeneigenschaften von Materialien zu modifizieren. Das Bromatom im Molekül kann verschiedene Reaktionen eingehen, wodurch die Einführung anderer funktioneller Gruppen ermöglicht wird, die die physikalischen und chemischen Eigenschaften eines Materials verändern können .

Katalyse

Der Pyridinring in this compound kann in katalytischen Systemen als Ligand fungieren. Es kann an Übergangsmetalle binden und Katalysatoren bilden, die in einer Vielzahl von chemischen Reaktionen verwendet werden, darunter Kreuzkupplungsreaktionen, die für die Herstellung komplexer organischer Verbindungen von entscheidender Bedeutung sind .

Analytische Chemie

In der analytischen Chemie können Derivate von this compound als Standards oder Reagenzien in der Chromatographie und Spektroskopie zur Detektion und Quantifizierung verschiedener Substanzen verwendet werden .

Pharmazeutische Forschung

Schließlich findet diese Verbindung Anwendungen in der pharmazeutischen Forschung. Es kann verwendet werden, um Zwischenprodukte zu synthetisieren, die bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf neurologische Erkrankungen und Krebs abzielen, von entscheidender Bedeutung sind, wobei Pyridinderivate häufig eine wichtige Rolle spielen .

Wirkmechanismus

Target of Action

2-Bromo-6-(trimethylsilyl)pyridine is a bromopyridine derivative . It is primarily used as a building block in the synthesis of nitrogen-containing heterocyclic compounds . .

Mode of Action

As a bromopyridine derivative, it may participate in various chemical reactions to form complex structures . Its trimethylsilyl group could potentially undergo various transformations, contributing to its reactivity .

Biochemical Pathways

Bromopyridine derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic compounds .

Pharmacokinetics

Its physicochemical properties such as boiling point (2392±200 °C at 760 mmHg), vapor pressure (01±05 mmHg at 25°C), and water solubility (1128 mg/L at 25 deg C) suggest that it may have low bioavailability .

Result of Action

As a chemical building block, its primary role is likely in the synthesis of more complex molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-(trimethylsilyl)pyridine. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability .

Biochemische Analyse

Biochemical Properties

2-Bromo-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s bromine atom can participate in halogen bonding, while the trimethylsilyl group can act as a protecting group during chemical reactions. These interactions are crucial for the compound’s function in biochemical processes .

Cellular Effects

The effects of 2-Bromo-6-(trimethylsilyl)pyridine on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in cellular biology .

Molecular Mechanism

At the molecular level, 2-Bromo-6-(trimethylsilyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom can form halogen bonds with target molecules, while the trimethylsilyl group can protect reactive sites during chemical reactions. These interactions are critical for the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(trimethylsilyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(trimethylsilyl)pyridine vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of 2-Bromo-6-(trimethylsilyl)pyridine within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s cellular distribution and activity .

Subcellular Localization

2-Bromo-6-(trimethylsilyl)pyridine’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical role .

Eigenschaften

IUPAC Name |

(6-bromopyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459106 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59409-80-2 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

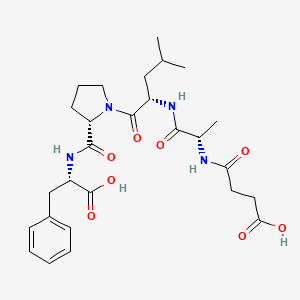

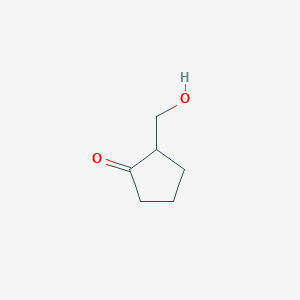

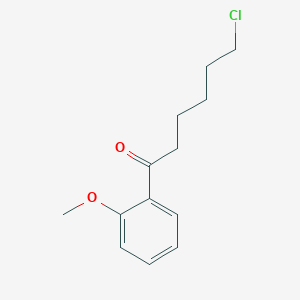

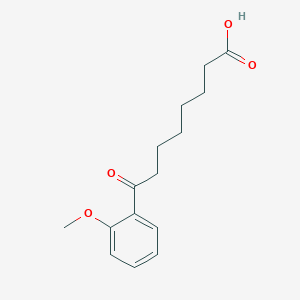

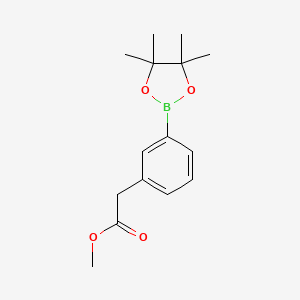

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)